



# Application Notes and Protocols for the Pharmacokinetic Analysis of Oral Onvansertib

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Onvansertib (also known as NMS-1286937) is an orally bioavailable and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[3][4] Overexpression of PLK1 is observed in numerous cancer types and is often associated with poor prognosis.[2][5] Onvansertib's mechanism of action involves the disruption of mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][6] Preclinical and clinical studies have demonstrated its anti-tumor activity in various malignancies, including metastatic colorectal cancer (mCRC) and acute myeloid leukemia (AML).[3][6][7] This document provides a detailed overview of the pharmacokinetic profile of orally administered Onvansertib and protocols for its analysis.

## **Mechanism of Action and Signaling Pathways**

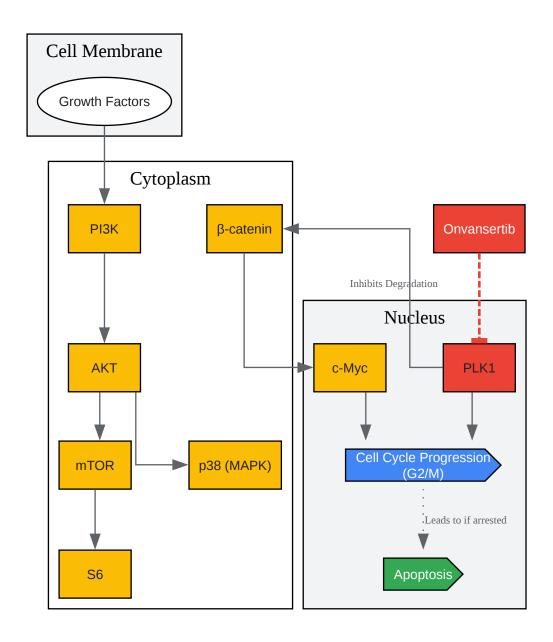
**Onvansertib** exerts its anti-cancer effects by inhibiting PLK1, which in turn modulates several downstream signaling pathways crucial for cancer cell proliferation and survival.

PLK1 and Cell Cycle Regulation: PLK1 is a master regulator of mitosis.[1] Its inhibition by **Onvansertib** leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis in cancer cells.[2][4]



### Downstream Signaling Pathways:

- AKT/mTOR Pathway: Onvansertib has been shown to decrease the phosphorylation of key components of the AKT/mTOR pathway, such as AKT and S6 ribosomal protein, suggesting its role in inhibiting this pro-survival signaling cascade.[6]
- β-catenin/c-Myc Pathway: Studies have indicated that Onvansertib can influence the β-catenin/c-Myc signaling pathway, which is critical for cell proliferation and metabolism.[3]
- MAPK Pathway: Onvansertib has also been observed to reduce the phosphorylation of p38,
  a component of the MAPK signaling pathway.[6]





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**Onvansertib**'s inhibition of PLK1 and downstream signaling pathways.

### Pharmacokinetic Profile of Oral Onvansertib

**Onvansertib** is administered orally and has demonstrated a predictable pharmacokinetic profile in clinical studies.[1][2]

## **Summary of Pharmacokinetic Parameters**

The following tables summarize the pharmacokinetic parameters of **Onvansertib** from various clinical trials.

Table 1: Pharmacokinetic Parameters of **Onvansertib** in Combination with Low-Dose Cytarabine (LDAC) or Decitabine in Patients with R/R AML[1]



Dose (mg/m²)	Combinat ion Agent	N	Tmax (hr, median)	Cmax (ng/mL, mean ± SD)	AUC0- 24h (ng·h/mL, mean ± SD)	t1/2 (hr, median)
12	LDAC	3	2.0	97.2 ± 33.5	1340 ± 321	24.5
27	LDAC	3	2.0	185 ± 92.4	2820 ± 1160	22.8
40	LDAC	4	3.0	260 ± 103	4280 ± 1470	25.1
60	LDAC	4	3.0	338 ± 123	5570 ± 2290	26.4
12	Decitabine	3	2.0	129 ± 44.5	1960 ± 590	27.6
27	Decitabine	3	2.0	228 ± 121	3700 ± 1950	28.1
40	Decitabine	3	2.0	295 ± 151	4890 ± 2480	26.4
60	Decitabine	7	3.0	443 ± 210	7320 ± 3460	26.4
90	Decitabine	3	3.0	589 ± 294	9740 ± 4870	26.4

Table 2: Pharmacokinetic Parameters of **Onvansertib** in Combination with FOLFIRI/Bevacizumab in Patients with KRAS-Mutated mCRC

Dose (mg/m²)	N	Tmax (hr, mean ± SD)	Cmax (ng/mL, mean ± SD)	AUC0-24h (ng·h/mL, mean ± SD)	t1/2 (hr, mean ± SD)
12	6	5.29 ± 8.32	163 ± 82	2,020 ± 880	13.8 ± 2.1



## **Experimental Protocols**

## Protocol 1: Pharmacokinetic Blood Sampling in Clinical Trials

Objective: To collect plasma samples from patients for the determination of **Onvansertib** concentrations.

#### Procedure:

- Informed Consent: Ensure written informed consent is obtained from all patients prior to any study-related procedures.[1]
- Dosing Regimen: Onvansertib is administered orally. An example dosing schedule is days
  1-5 of a 28-day cycle.[1]
- Blood Sample Collection:
  - Collect blood samples at pre-defined time points. For a detailed pharmacokinetic analysis,
    a schedule such as the following can be used:
    - Day 1 of Cycle 1: Pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose.
    - Day 5 of Cycle 1: Pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose.
    - Additional single samples can be collected on days 8, 15, and 22.
  - Collect approximately 5 mL of whole blood into tubes containing K2EDTA as an anticoagulant.
- Plasma Preparation:
  - Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.
  - Carefully aspirate the supernatant (plasma) and transfer it into two separate, labeled cryovials.



• Sample Storage: Store the plasma samples at -80°C until analysis.



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Workflow for pharmacokinetic blood sampling.

## Protocol 2: Quantification of Onvansertib in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of **Onvansertib** in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### Materials:

- Human plasma samples
- · Onvansertib reference standard
- Internal standard (IS), e.g., a stable isotope-labeled Onvansertib or a structurally similar compound.
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure
- 96-well plates
- Centrifuge

#### Instrumentation:

A sensitive and selective LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).



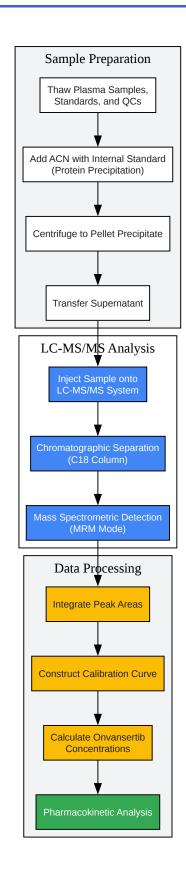
### Procedure:

- Preparation of Standards and Quality Controls (QCs):
  - Prepare a stock solution of Onvansertib in a suitable solvent (e.g., DMSO or methanol).
  - Prepare a series of calibration standards by spiking blank human plasma with the
    Onvansertib stock solution to achieve a concentration range that covers the expected in vivo concentrations.
  - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
  - Thaw plasma samples, calibration standards, and QCs on ice.
  - $\circ$  To 50  $\mu L$  of each sample in a 96-well plate, add 150  $\mu L$  of ACN containing the internal standard.
  - Vortex the plate for 2 minutes to precipitate the plasma proteins.
  - Centrifuge the plate at 4,000 x g for 10 minutes at 4°C.
  - Transfer the supernatant to a new 96-well plate for analysis.
- LC-MS/MS Analysis:
  - Chromatographic Conditions (Example):
    - Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
    - Mobile Phase A: Water with 0.1% FA.
    - Mobile Phase B: ACN with 0.1% FA.
    - Flow Rate: 0.4 mL/min.
    - Gradient: A linear gradient appropriate to separate Onvansertib from endogenous plasma components.



- Injection Volume: 5 μL.
- Mass Spectrometric Conditions (Example):
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - Specific precursor-to-product ion transitions for **Onvansertib** and the IS should be optimized for the specific instrument used.
- Data Analysis:
  - Integrate the peak areas for Onvansertib and the IS.
  - Calculate the peak area ratio (Onvansertib/IS).
  - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
  - Determine the concentration of **Onvansertib** in the unknown samples and QCs from the calibration curve.
  - Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) can be calculated using noncompartmental analysis with appropriate software (e.g., Phoenix WinNonlin).[1]





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Workflow for **Onvansertib** quantification by LC-MS/MS.



## Conclusion

The pharmacokinetic profile of orally administered **Onvansertib** is well-characterized, allowing for the development of effective dosing schedules in clinical trials. The provided protocols for blood sample collection and LC-MS/MS analysis offer a robust framework for researchers and drug development professionals to accurately assess the pharmacokinetic properties of this promising PLK1 inhibitor. Adherence to these detailed methodologies will ensure the generation of high-quality data to support the ongoing clinical development of **Onvansertib**.

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